3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of benzodioxole, fluorobenzyl, and pyridopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method allows for the selective formation of the desired product with good to excellent yields. The reaction conditions often involve the use of palladium catalysts, appropriate ligands, and solvents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable synthetic routes is an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their biological activities such as anti-tumor and antiviral properties.
Pyridopyrimidine derivatives: Studied for their potential in medicinal chemistry and drug development.
Uniqueness
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H16FN3O4 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-16-6-3-14(4-7-16)11-25-17-2-1-9-24-20(17)21(27)26(22(25)28)12-15-5-8-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
InChI Key |
LWXUJJFQCRIUOK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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